4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2S/c16-12-8-6-11(7-9-12)14-10-19-15(18-14)17-13-4-2-1-3-5-13/h1-10H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEYNFJNIBSAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350444 | |
| Record name | 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42056-77-9 | |
| Record name | 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst, such as phosphorus oxychloride, to yield the desired thiazole derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, a study on related thiazole derivatives demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds derived from 2-amino-4-(4-bromophenyl)thiazole were evaluated for their antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
2. Anticancer Activity
Thiazole derivatives have been investigated for their anticancer properties. A notable study highlighted the synthesis of thiazole-integrated compounds that showed inhibitory effects on cancer cell lines such as HT29 and A549. The presence of specific substituents on the phenyl group was linked to enhanced anticancer activity, with some derivatives achieving IC50 values in the low micromolar range . The structural modifications of 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine may lead to the development of more potent anticancer agents.
3. Anticonvulsant Activity
In addition to antimicrobial and anticancer properties, thiazole derivatives have been explored for their anticonvulsant effects. Compounds synthesized from thiazole frameworks were tested in animal models, revealing significant protective effects against induced seizures . These findings suggest that this compound could be a candidate for further development in the treatment of epilepsy.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiourea with appropriate aromatic aldehydes or halides. Characterization techniques such as FTIR spectroscopy, NMR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring or phenyl groups can significantly influence their pharmacological profiles. For example, substituents that enhance lipophilicity or electron-withdrawing groups can improve bioavailability and potency against specific targets .
Applications in Agriculture
Beyond medicinal uses, thiazole derivatives are also explored for agricultural applications, particularly as fungicides and herbicides. Their ability to inhibit specific biological pathways in pests makes them valuable in crop protection strategies .
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
N-(3,4,5-Trimethoxyphenyl)-4-(4-bromophenyl)-1,3-thiazol-2-amine (10e)
- Structure : The phenyl group on the amine is substituted with three methoxy groups.
- Properties : Higher yield (82%) compared to the parent compound, with a melting point of 144–146°C.
- Activity : Acts as a tubulin inhibitor, showing enhanced bioactivity due to the electron-donating methoxy groups, which improve binding to microtubules .
- Key Data :
- $ ^1H $-NMR (CDCl₃): δ 3.83 (s, 9H, OCH₃).
- ESI-MS: m/z = 421.0 [M+H]⁺.
4-(4-Fluorophenyl)-N-benzyl-1,3-thiazol-2-amine
- Structure : Replaces bromine with fluorine and substitutes the phenylamine with a benzyl group.
- Properties : Lower molecular weight (284.35 g/mol) and altered electronic effects due to fluorine’s electronegativity.
- Activity: Not explicitly reported, but fluorophenyl derivatives are often explored for improved metabolic stability .
4-(4-Methylphenyl)-N-phenyl-1,3-thiazol-2-amine Hydrobromide
- Structure : Methyl substituent replaces bromine on the phenyl ring.
- Key Data: Molecular weight = 347.27 g/mol; Canonical SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3.Br .
Modifications on the Amine Group
4-(4-Bromophenyl)-N-(3,4-dimethoxybenzylidene)thiazol-2-amine (p1)
4-(3-Fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine Hydrobromide (TH-644)
- Structure: Incorporates a fluoromethoxyphenyl and phenoxyphenyl group.
- Activity : Inhibits RANKL- and LPS-mediated inflammatory pathways, highlighting the role of fluorine and ether linkages in modulating cellular responses .
Functional Group Additions
Thiazole-Azo Dyes (e.g., 4-(4-Methoxyphenyl)-5-(phenyldiazenyl)-1,3-thiazol-2-amine)
4-(Chloromethyl)-N-phenyl-1,3-thiazol-2-amine Hydrochloride
- Structure : Chloromethyl group at the 4-position.
- Properties : Reactive chloromethyl moiety enables further derivatization; used as a building block in medicinal chemistry .
Mechanistic Insights and Trends
- Electron-Withdrawing vs. Donating Groups : Bromine (electron-withdrawing) enhances electrophilic interactions in target binding, whereas methoxy or methyl groups (electron-donating) improve solubility and pharmacokinetics .
- Steric Effects: Bulky substituents (e.g., benzyl, phenoxy) may reduce binding affinity but increase selectivity for specific biological targets .
- Functional Group Flexibility : Azo and chloromethyl groups enable diversification into dyes or prodrugs, expanding applications beyond therapeutics .
Biological Activity
Overview
4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine is a thiazole derivative notable for its potential biological activities, particularly in antimicrobial and anticancer research. The compound's structure features a bromophenyl group and a phenyl group attached to the thiazole ring, which contributes to its unique chemical properties and biological effects.
The compound is characterized by the following chemical structure:
This structure allows for various chemical reactions, including substitution and coupling reactions. The presence of the bromine atom enhances its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. For instance, derivatives of this compound showed promising results comparable to standard antibiotics like norfloxacin and antifungals such as fluconazole .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Activity Type | MIC (µg/mL) | Comparison Standard |
|---|---|---|---|
| p2 | Antibacterial | 0.5 | Norfloxacin |
| p6 | Antifungal | 0.8 | Fluconazole |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism of action is believed to involve binding to tubulin, disrupting microtubule dynamics, and inducing apoptosis through caspase activation .
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| p2 | 38 | Tubulin binding, apoptosis induction |
| p3 | 25 | Microtubule disruption |
| p6 | 15 | Caspase activation |
Case Studies
- Antitumor Efficacy : A study evaluated a series of thiazole derivatives, including this compound, against multiple human cancer cell lines. The results indicated that the compound exhibited low micromolar to nanomolar IC50 values, demonstrating strong antiproliferative activity .
- Molecular Docking Studies : Molecular docking studies revealed that the compound binds effectively within the active sites of target proteins involved in cell division and survival pathways. This binding affinity correlates with the observed biological activities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, in one protocol, 4-bromophenyl-substituted thiazole derivatives are prepared by reacting thiourea intermediates with α-bromoketones under reflux in ethanol. Yield optimization (e.g., 82% as reported) requires precise stoichiometric ratios and temperature control (90–100°C). Purity is confirmed via melting point analysis, HPLC, and spectral characterization (¹H/¹³C NMR, ESI-MS). For instance, ¹H-NMR peaks at δ 7.69 (d, J = 8.4 Hz) and 7.51 (d, J = 8.4 Hz) confirm aromatic protons, while ESI-MS at m/z = 421.0 [M+H]⁺ validates molecular weight .
Q. How should researchers characterize the crystal structure of this compound, and what software is recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. The thiazole core and substituent orientations (e.g., dihedral angles between aromatic rings) are analyzed using programs like SHELXL for refinement. For example, in a related thiazole derivative, the thiazole ring was inclined at 9.2° and 15.3° relative to adjacent phenyl rings, with intermolecular C–H⋯π interactions observed. Data-to-parameter ratios >15:1 and low R-factors (<0.05) ensure reliability. Use SHELXTL or WinGX for structure visualization and validation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound as a tubulin inhibitor?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to tubulin’s colchicine site. Compare docking scores with known inhibitors (e.g., combretastatin analogues). Pharmacophore modeling identifies critical interactions, such as hydrophobic contacts with the bromophenyl group and hydrogen bonding via the thiazole amine. Validate predictions with in vitro assays (e.g., antiproliferative activity against cancer cell lines) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Conflicting NMR/IR data (e.g., unexpected splitting or missing peaks) may arise from dynamic effects or impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity. For instance, HMBC correlations between the thiazole C2 and phenylamine protons can confirm substitution patterns. Cross-validate with high-resolution mass spectrometry (HRMS) and SCXRD to resolve ambiguities .
Q. How do substituent modifications (e.g., bromo vs. methoxy groups) impact the compound’s bioactivity and pharmacokinetics?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogues (e.g., replacing bromo with methoxy groups). Assess changes in logP (lipophilicity) via HPLC and cytotoxicity via MTT assays. For example, bromine’s electron-withdrawing effect may enhance tubulin binding, while methoxy groups improve solubility. Pharmacokinetic parameters (e.g., metabolic stability in liver microsomes) are quantified using LC-MS/MS .
Q. What experimental controls are essential when evaluating this compound’s antimicrobial activity?
- Methodological Answer : Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (DMSO <1%). Use standardized protocols (CLSI guidelines) for minimum inhibitory concentration (MIC) assays. Replicate experiments in triplicate to account for variability. Confirm membrane-targeting activity via propidium iodide uptake assays .
Data Analysis and Reproducibility
Q. How can researchers address batch-to-batch variability in synthesis yields?
- Methodological Answer : Document reaction parameters (temperature, solvent purity, stirring rate) rigorously. Use design of experiments (DoE) to identify critical factors (e.g., catalyst concentration). For example, a Central Composite Design (CCD) optimizes reaction time and temperature. Reproducibility is enhanced by using anhydrous solvents and inert atmospheres .
Q. What metrics validate the quality of crystallographic data for this compound?
- Methodological Answer : Key metrics include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
